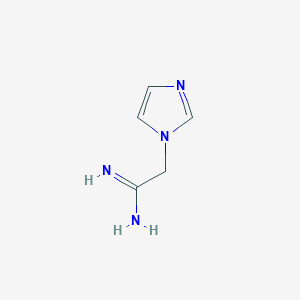![molecular formula C11H20N2O3 B12938369 tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The process can be summarized as follows:
Chemical Reactions Analysis
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or lithium aluminum hydride.
Deprotection: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid
Scientific Research Applications
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the carbamate is cleaved, releasing the free amine. This process is facilitated by the resonance stabilization of the carbamate intermediate .
Comparison with Similar Compounds
tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate can be compared with other carbamates such as:
tert-Butyl carbamate: Similar in structure but lacks the spirocyclic moiety.
tert-Butyl (3-aminopropyl)carbamate: Contains a linear chain instead of a spirocyclic structure.
tert-Butyl (4-bromobenzyl)carbamate: Contains an aromatic ring, providing different reactivity and applications
The unique spirocyclic structure of this compound imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[(8S)-6-oxa-2-azaspiro[3.4]octan-8-yl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-15-7-11(8)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
ZAPSOMCRRZRMKB-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COCC12CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC12CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



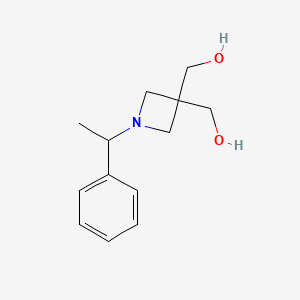
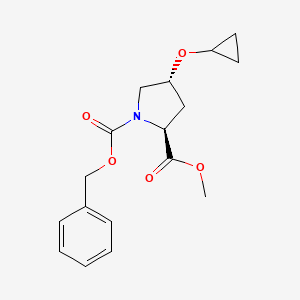
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
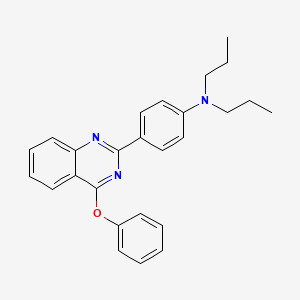
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)
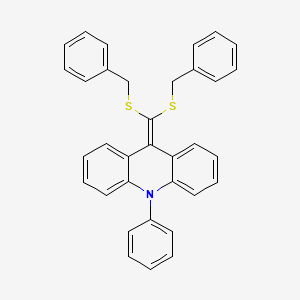
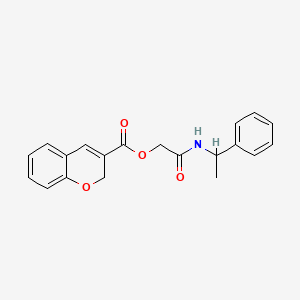
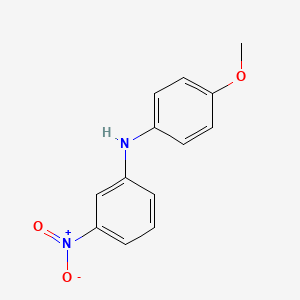
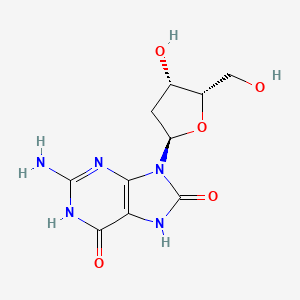


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
